
Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H58ClNO4. It is known for its surfactant properties and is commonly used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride typically involves the reaction of octadecylamine with ethylene oxide to form the intermediate compound, which is then reacted with methyl chloride to produce the final product . The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various anions for substitution reactions. The conditions typically involve controlled temperatures and pH levels to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted quaternary ammonium compounds .
Scientific Research Applications
Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: This compound is employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Industry: It is used in the formulation of personal care products, cleaning agents, and as an antistatic agent in textiles
Mechanism of Action
The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride involves its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is utilized in various applications, including drug delivery and protein solubilization .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride: Known for its use in detergents and antiseptics.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride is unique due to its specific structure, which provides enhanced solubility and surfactant properties compared to other quaternary ammonium compounds. Its ability to form stable micelles makes it particularly useful in drug delivery and protein solubilization applications .
Properties
CAS No. |
94138-97-3 |
|---|---|
Molecular Formula |
C27H58ClNO4 |
Molecular Weight |
496.2 g/mol |
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl]-methyl-octadecylazanium;chloride |
InChI |
InChI=1S/C27H58NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XNQVDZMFICXFEO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO.[Cl-] |
Related CAS |
28724-32-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


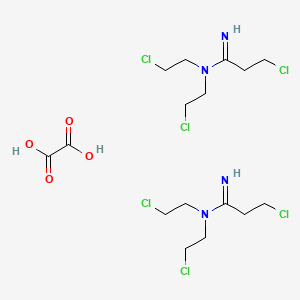
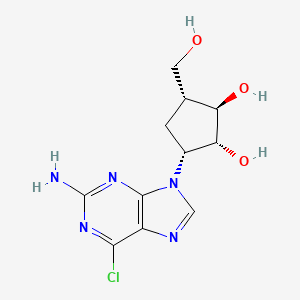
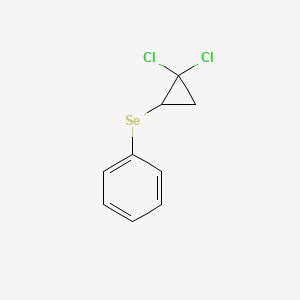
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
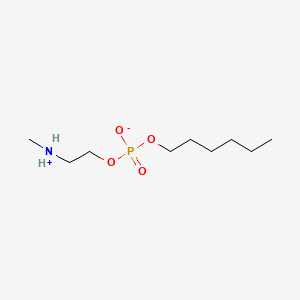
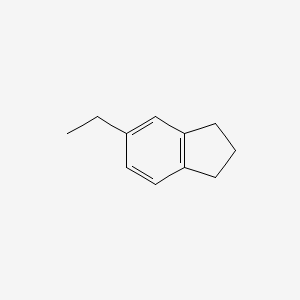
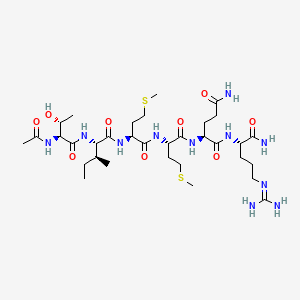
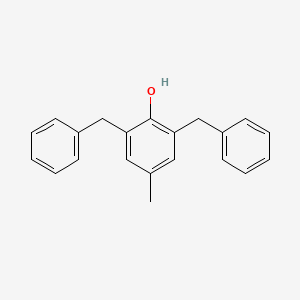
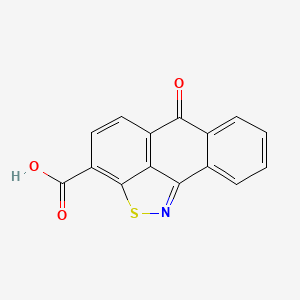
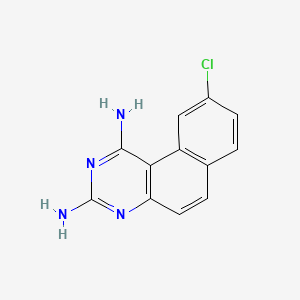
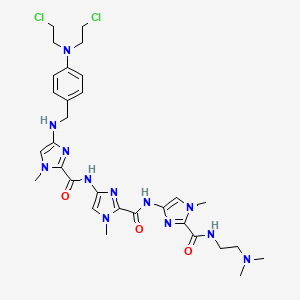
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)

![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)
